molecular formula C11H20N4O7 B14195387 L-Threonylglycylglycyl-L-serine CAS No. 922172-44-9

L-Threonylglycylglycyl-L-serine

Cat. No.: B14195387
CAS No.: 922172-44-9
M. Wt: 320.30 g/mol
InChI Key: DPNWALCLLIPBFE-JHEQGTHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threonylglycylglycyl-L-serine is a tetrapeptide comprising the amino acids L-threonine, two glycine residues, and L-serine. The presence of glycine (flexible, non-polar) and serine (polar, hydroxyl-containing) residues may confer unique solubility, stability, and interaction properties compared to analogous peptides .

Properties

CAS No.

922172-44-9

Molecular Formula

C11H20N4O7

Molecular Weight

320.30 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H20N4O7/c1-5(17)9(12)10(20)14-2-7(18)13-3-8(19)15-6(4-16)11(21)22/h5-6,9,16-17H,2-4,12H2,1H3,(H,13,18)(H,14,20)(H,15,19)(H,21,22)/t5-,6+,9+/m1/s1

InChI Key

DPNWALCLLIPBFE-JHEQGTHGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Protocol for Fmoc-Based SPPS

SPPS is the most widely used method for synthesizing small peptides. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and deprotection. Key steps for L-Threonylglycylglycyl-L-serine are outlined below:

Resin Selection and Initial Loading
  • Resin : Wang resin (for C-terminal carboxylic acid) or 2-chlorotrityl chloride resin (for acid-sensitive sequences).
  • First Amino Acid (Serine) : Fmoc-Ser(tBu)-OH is attached using N,N'-diisopropylcarbodiimide (DIC) and OxymaPure in dimethylformamide (DMF).
Sequential Coupling
  • Deprotection : Fmoc removal with 20% piperidine in DMF.
  • Coupling Reagents :
    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)/DIEA (N,N-Diisopropylethylamine) for high efficiency.
    • DIC/OxymaPure as a low-cost alternative.
  • Amino Acid Additions :
    • Glycine (Fmoc-Gly-OH, no side-chain protection required).
    • Threonine: Fmoc-Thr(tBu)-OH to protect the β-hydroxyl group.
Cleavage and Deprotection
  • Reagent : Trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5) for 1–2 hours.
  • Yield : Typically 70–85% for tripeptides, depending on sequence.

Challenges and Optimizations

  • Aggregation Mitigation : Pseudoproline dipeptides (e.g., Ser or Thr derivatives) reduce steric hindrance and improve coupling efficiency.
  • Double Couplings : Required for sterically hindered residues (e.g., Thr) to ensure >99% conversion.

Solution-Phase Peptide Synthesis

Fragment Condensation

  • Step 1 : Synthesize Thr-Gly and Gly-Ser fragments separately using tert-butyloxycarbonyl (Boc) or Fmoc protection.
  • Step 2 : Couple fragments using carbodiimide reagents (e.g., EDC/HOBt) in DMF or dichloromethane (DCM).
  • Yield : 50–65% due to intermediate purification requirements.

Enzymatic Synthesis

  • Protease-Mediated Condensation : Subtilisin or thermolysin in reverse hydrolysis conditions, though limited to specific sequences.

Advanced Ligation Techniques

Serine/Threonine Ligation (STL)

  • Mechanism : Uses salicylaldehyde esters to facilitate chemoselective coupling between glycine and serine/threonine residues.
  • Application : Efficient for incorporating Thr-Gly-Gly-Ser motifs into larger polypeptides.

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC)

  • Conditions :
    • Column: C18 reversed-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/water with 0.1% TFA.
  • Purity : >95% achievable with preparative HPLC.

Mass Spectrometry (MS)

  • Validation : ESI-MS or MALDI-TOF for molecular weight confirmation (e.g., m/z 389.4 for [M+H]⁺).

Comparative Data Table

Method Yield (%) Purity (%) Key Advantages Limitations
Fmoc SPPS 70–85 90–95 High efficiency, scalable Requires specialized equipment
Solution-Phase 50–65 80–90 No resin needed Low yield, complex purification
Enzymatic 30–40 70–80 Eco-friendly Sequence restrictions
Serine Ligation 60–75 85–95 Chemoselective Requires pre-activated fragments

Industrial-Scale Considerations

  • Cost-Efficiency : SPPS is preferred for batches >1 kg due to automation and reduced solvent use.
  • Environmental Impact : Ethyl acetate and methanol recycling in solution-phase synthesis reduces waste.

Chemical Reactions Analysis

N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted at room temperature or under reflux conditions.

    Major Products:

Scientific Research Applications

N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons with Similar Compounds

Sequence and Molecular Weight

  • L-Threonylglycylglycyl-L-serine (hypothetical structure):

    • Sequence : Thr-Gly-Gly-Ser
    • Molecular formula : Likely C₁₄H₂₄N₄O₈ (estimated via analogy to similar peptides).
    • Molecular weight : ~400–420 Da (based on comparison to L-threonyl-L-seryl-L-alanylglycyl-L-serine, MW 421.18) .
  • Comparison Peptides :

    • L-Threonyl-L-seryl-L-alanylglycyl-L-serine (CAS-related compound, ):
  • Sequence : Thr-Ser-Ala-Gly-Ser
  • Molecular formula : C₁₇H₂₉N₅O₁₀
  • MW : 421.18 Da
  • Key difference : Additional alanine residue increases hydrophobicity and reduces flexibility compared to Thr-Gly-Gly-Ser .

    • L-LEUCINE, L-THREONYL-L-ALANYL-L-VALYL-L-THREONYL-L-ALANYLGLYCYLGLYCYL-L-SERYL- ():
  • Sequence : Thr-Ala-Val-Thr-Ala-Gly-Gly-Ser
  • Molecular formula : C₃₂H₅₇N₉O₁₃
  • MW : 775.85 Da
  • L-Threonyl-L-tryptophyl-L-threonyl-L-alanyl-L-asparaginyl-L-valylglycyl-L-lysylglycyl-L-glutaminyl-L-prolyl-L-serine ():
  • Sequence : Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser
  • Molecular formula : C₅₄H₈₄N₁₆O₁₈
  • MW : 1245.34 Da
  • Key difference : Inclusion of aromatic (tryptophan) and charged (lysine, glutamine) residues broadens interaction capabilities (e.g., receptor binding) .

Physicochemical Properties

  • Solubility : Glycine-rich sequences (e.g., Thr-Gly-Gly-Ser) likely exhibit higher aqueous solubility than bulkier analogs like Thr-Ala-Val-Thr-Ala-Gly-Gly-Ser, which contains hydrophobic residues .
  • Stability : Serine’s hydroxyl group may confer susceptibility to oxidation, whereas proline-containing peptides (e.g., ’s compound) show enhanced conformational stability .
  • pKa and Density : Analogous peptides (e.g., L-threonyl-L-seryl-L-alanylglycyl-L-serine) have predicted pKa ~3.01 and density ~1.44 g/cm³, suggesting moderate acidity and compact folding .

Research and Application Gaps

  • Functional Studies: No evidence addresses the target peptide’s bioactivity (e.g., antimicrobial, enzymatic).

Q & A

Q. What are the standard synthetic methodologies for L-Threonylglycylglycyl-L-serine, and how are reaction efficiencies optimized?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Key steps include:

  • Coupling reactions : Use activating agents like HBTU/HOBt in DMF to enhance amino acid coupling efficiency.
  • Deprotection : 20% piperidine in DMF removes Fmoc groups between cycles.
  • Cleavage and purification : TFA-based cleavage cocktails (e.g., TFA:H2O:TIS = 95:2.5:2.5) release the peptide from the resin, followed by HPLC purification (C18 column, 0.1% TFA in H2O/MeCN gradients) .
    Optimization : Monitor coupling completeness via Kaiser tests or LC-MS. Adjust reaction times, temperature (e.g., 25°C vs. 40°C), and molar excess of reagents (e.g., 4x amino acid excess) to improve yields .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • HPLC : Reverse-phase chromatography (e.g., 0.1% TFA, 5–60% MeCN gradient over 30 min) assesses purity (>95% required for biological assays).
  • Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., calculated vs. observed m/z).
  • NMR : 2D NMR (e.g., COSY, HSQC) resolves backbone conformation and stereochemistry, particularly for threonine and serine residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

Contradictions often arise from:

  • Purity variability : Batch-to-batch impurities (e.g., deletion peptides) may skew bioactivity. Implement stringent QC protocols (e.g., dual HPLC-MS validation) .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (e.g., 7.4 vs. 6.8) alter peptide stability. Standardize assay parameters and include stability tests (e.g., pre-incubation in PBS at 37°C for 24h) .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and meta-analysis tools to harmonize results across studies .

Q. What experimental designs are recommended for studying the pH-dependent conformational stability of this compound?

  • Circular dichroism (CD) spectroscopy : Measure α-helix/β-sheet content in buffers of varying pH (e.g., 4.0–9.0). Use 10 mM phosphate buffers with 150 mM NaCl to mimic physiological ionic strength.
  • Molecular dynamics (MD) simulations : Model peptide behavior at different pH levels (e.g., protonation states of threonine hydroxyl groups).
  • Stability assays : Incubate peptides at 37°C for 48h in buffers, then analyze degradation via HPLC .

Q. How can researchers validate the interaction between this compound and its putative molecular targets (e.g., cell-surface receptors)?

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at peptide concentrations of 1 nM–10 µM.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in Tris-HCl buffer (pH 7.4, 25°C).
  • Competitive ELISA : Use anti-target antibodies to block peptide binding and confirm specificity .

Methodological Recommendations

  • Safety : Use nitrile gloves and P2 respirators during synthesis to prevent inhalation of fine peptide powders .
  • Data reporting : Align with SAGER guidelines to address sex/gender dimensions in bioactivity studies .
  • Conflict resolution : Apply discourse analysis frameworks to interpret contradictory literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.